molecular formula C28H16N4Na4O16S4 B12695951 Tetrasodium 3,3'-azobis(6-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate) CAS No. 6272-71-5

Tetrasodium 3,3'-azobis(6-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate)

Cat. No.: B12695951
CAS No.: 6272-71-5
M. Wt: 884.7 g/mol
InChI Key: WMXWHKMEODSTIM-SGFVGHTISA-J
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Description

The compound with the European Inventory of Existing Commercial Chemical Substances (EINECS) number 228-463-6 is known as 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone. This compound is a derivative of naphthalene and is characterized by its unique structure, which includes a quinone moiety and a tetrahydronaphthalene ring system. It has a molecular formula of C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone can be achieved through several methods. One common method involves the cyclization of appropriate precursors under acidic conditions. For instance, the compound can be synthesized from 2-methyl-1,4-naphthoquinone through a series of reduction and cyclization steps .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized quinone derivatives, while reduction may produce hydroquinone derivatives .

Scientific Research Applications

8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where quinone derivatives are known to be effective.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone involves its interaction with various molecular targets and pathways. The quinone moiety can undergo redox cycling, generating reactive oxygen species that can modulate cellular processes. This redox activity is crucial for its biological effects, including enzyme inhibition and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 5-methoxy-8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone
  • 8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione
  • Miescher-Wieland ketone

Uniqueness

8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone is unique due to its specific structural features, such as the presence of a methyl group at the 8a position and the tetrahydronaphthalene ring system. These structural characteristics confer distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

Tetrasodium 3,3'-azobis(6-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate), commonly referred to as Tetrasodium Azo, is a synthetic compound that exhibits significant biological activity. This article delves into its chemical properties, biological effects, and relevant case studies that highlight its applications and implications in various fields.

  • Molecular Formula : C40H28N10O19S4.4Na
  • Molecular Weight : 0 (exact weight not specified)
  • CAS Number : 94279-16-0

The compound is characterized by its azo linkage and sulfonate groups, which contribute to its solubility in water and potential reactivity in biological systems. The presence of nitro groups also suggests possible interactions with cellular components.

Tetrasodium Azo acts primarily as a reactive oxygen species (ROS) generator , which can influence various cellular processes. The compound's ability to produce ROS has been linked to:

  • Cell Proliferation : It has been observed to impact cell growth positively or negatively depending on the concentration and exposure duration.
  • Apoptosis Induction : High concentrations can lead to programmed cell death in certain cancer cell lines, making it a candidate for therapeutic applications.

Toxicological Profile

The compound is classified as toxic to reproduction and has been associated with various adverse effects in animal studies. Key findings include:

  • Reproductive Toxicity : Studies indicate that exposure can lead to developmental issues in offspring.
  • Cytotoxicity : In vitro assays demonstrate that Tetrasodium Azo can induce cytotoxic effects on human cell lines at elevated concentrations.

Case Studies

  • Cancer Research
    • A study evaluated the antiproliferative effects of Tetrasodium Azo on breast cancer cells, revealing a dose-dependent inhibition of cell viability. The mechanism was attributed to increased oxidative stress leading to DNA damage and apoptosis .
  • Ecotoxicological Impact
    • Research conducted on aquatic organisms highlighted the ecological risks posed by Tetrasodium Azo. Laboratory experiments indicated significant mortality rates in fish exposed to sub-lethal concentrations, underscoring the need for careful environmental monitoring .
  • Dermatological Applications
    • In dermatology, Tetrasodium Azo has been investigated for its potential use in tattoo inks due to its vibrant color properties. However, safety assessments revealed concerns regarding skin sensitization and long-term effects on human health .

Summary of Findings

Study FocusKey FindingsImplications
Cancer Cell ProliferationDose-dependent inhibition observedPotential therapeutic agent for cancer treatment
EcotoxicologySignificant mortality in aquatic organismsNeed for environmental regulations
Dermatological SafetyConcerns over skin sensitizationCaution advised in cosmetic applications

Properties

CAS No.

6272-71-5

Molecular Formula

C28H16N4Na4O16S4

Molecular Weight

884.7 g/mol

IUPAC Name

tetrasodium;2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-5-[[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C28H20N4O16S4.4Na/c33-31(34)23-11-7-19(27(15-23)51(43,44)45)3-1-17-5-9-21(13-25(17)49(37,38)39)29-30-22-10-6-18(26(14-22)50(40,41)42)2-4-20-8-12-24(32(35)36)16-28(20)52(46,47)48;;;;/h1-16H,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4/b3-1+,4-2+,30-29?;;;;

InChI Key

WMXWHKMEODSTIM-SGFVGHTISA-J

Isomeric SMILES

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])/C=C/C4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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